

X-ray crystallographic analysis of 4-Bromo-5-methyl-1H-imidazole derivatives

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Compound of Interest

Compound Name: 4-Bromo-5-methyl-1H-imidazole

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A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromo-5-methyl-1H-imidazole Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of **4-Bromo-5-methyl-1H-imidazole** derivatives is crucial for elucidating structure-activity relationships (SAR) and guiding rational drug design. X-ray crystallography provides definitive atomic-level insights into their solid-state conformation and intermolecular interactions. This guide offers a comparative overview of the crystallographic analysis of these derivatives, supported by experimental data from closely related compounds and detailed experimental protocols.

Comparison of Crystallographic Data

Precise crystallographic data allows for the detailed comparison of molecular geometries and packing arrangements. Below is a table summarizing key crystallographic parameters for representative bromo-imidazole derivatives. While specific data for a series of **4-Bromo-5-methyl-1H-imidazole** derivatives is not available in a single comparative study, the data from 4,5-dibromo-1H-imidazole and a more complex derivative provide a valuable reference for understanding the structural impact of substitution.

Parameter	4,5-dibromo-1H-imidazole[1]	2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone[2]
Molecular Formula	C ₃ H ₂ Br ₂ N ₂	C ₁₂ H ₉ Br ₂ N ₃ O ₃
Crystal System	Tetragonal	Monoclinic
Space Group	P 4 ₁ 2 ₁ 2	P2 ₁ /c
a (Å)	6.8566	9.0255(5)
b (Å)	6.8566	14.9112(5)
c (Å)	25.535	10.9438(5)
α (°)	90	90
β (°)	90	109.223(5)
γ (°)	90	90
Volume (Å ³)	1200.5	1390.71(12)
Z	8	4

Experimental Protocols

A successful single-crystal X-ray diffraction study involves several critical steps, from crystal growth to structure refinement.

Synthesis and Crystallization

The synthesis of **4-Bromo-5-methyl-1H-imidazole** derivatives can be achieved through various established synthetic routes. One common approach involves the bromination of the corresponding methyl-imidazole precursor. For instance, the synthesis of 4-Bromo-1H-imidazole can be performed by reacting imidazole with bromine in chloroform.[3]

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as chloroform and ethanol.[4]

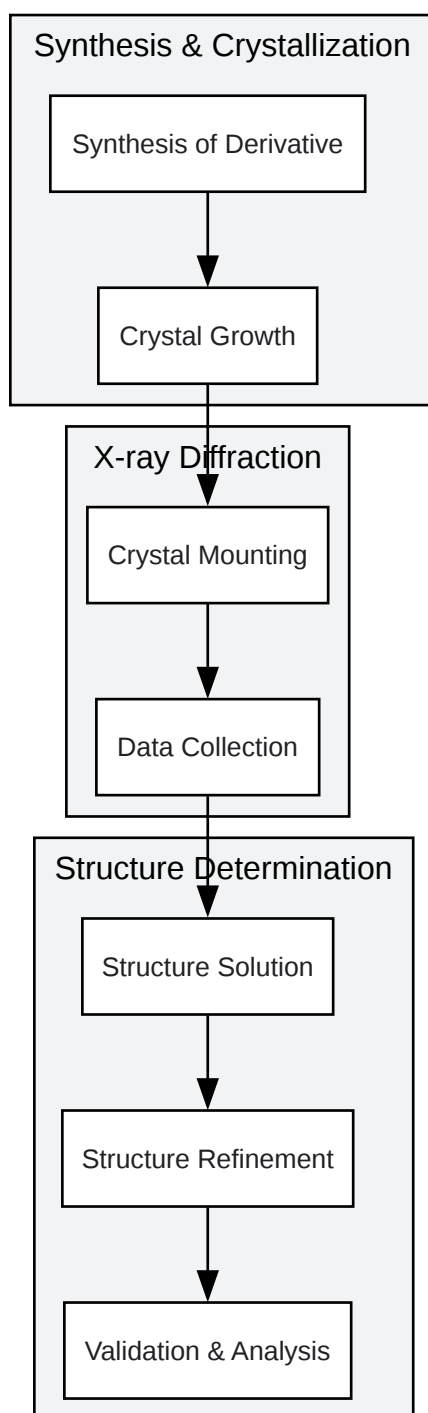
Data Collection and Structure Solution

- **Crystal Mounting:** A suitable single crystal is mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.
- **Structure Solution:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods.^[4]
- **Structure Refinement:** The initial structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.^[4] Hydrogen atoms are typically placed in calculated positions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the single-crystal X-ray diffraction analysis of a **4-Bromo-5-methyl-1H-imidazole** derivative.

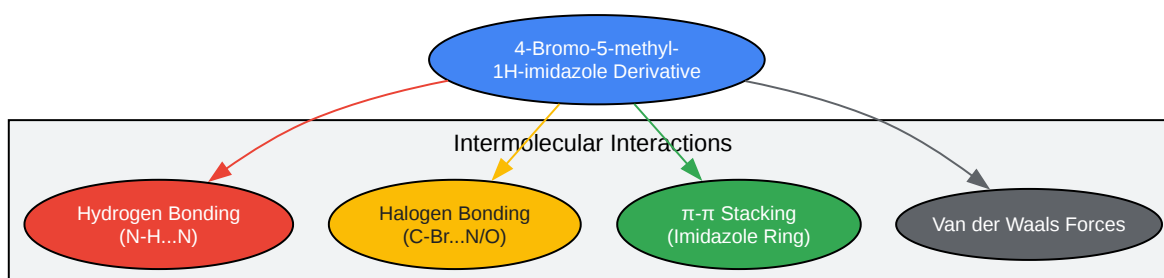


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Workflow for single-crystal X-ray diffraction analysis.

Intermolecular Interactions in Crystal Packing

The solid-state structure of these derivatives is stabilized by a network of intermolecular interactions. The following diagram illustrates the key types of interactions that dictate the crystal packing.



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Key intermolecular interactions in the crystal lattice.

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